molecular formula C21H16N4O2 B6420404 N'-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]-3-phenyl-1H-pyrazole-5-carbohydrazide CAS No. 1284273-96-6

N'-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]-3-phenyl-1H-pyrazole-5-carbohydrazide

Cat. No.: B6420404
CAS No.: 1284273-96-6
M. Wt: 356.4 g/mol
InChI Key: HOMZZALZTBXBCM-LPYMAVHISA-N
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Description

N'-[(E)-(2-Hydroxynaphthalen-1-yl)methylidene]-3-phenyl-1H-pyrazole-5-carbohydrazide is a pyrazole-3-carbohydrazide derivative featuring an (E)-configured imine group, a 2-hydroxynaphthyl substituent, and a phenyl group at the pyrazole C3 position (Fig. 1). This compound belongs to a class of Schiff bases known for diverse pharmacological applications, including antimicrobial, anticancer, and anti-inflammatory activities. The (E)-configuration of the imine bond is critical for its structural stability and biological interactions, confirmed via single-crystal X-ray diffraction in related analogs .

Properties

IUPAC Name

N-[(E)-(2-hydroxynaphthalen-1-yl)methylideneamino]-3-phenyl-1H-pyrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N4O2/c26-20-11-10-14-6-4-5-9-16(14)17(20)13-22-25-21(27)19-12-18(23-24-19)15-7-2-1-3-8-15/h1-13,26H,(H,23,24)(H,25,27)/b22-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOMZZALZTBXBCM-LPYMAVHISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NNC(=C2)C(=O)NN=CC3=C(C=CC4=CC=CC=C43)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C2=NNC(=C2)C(=O)N/N=C/C3=C(C=CC4=CC=CC=C43)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]-3-phenyl-1H-pyrazole-5-carbohydrazide typically involves the condensation reaction between 2-hydroxy-1-naphthaldehyde and 3-phenyl-1H-pyrazole-5-carbohydrazide. The reaction is usually carried out in an ethanol solution under reflux conditions at around 70°C for several hours . The resulting product is then purified through recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]-3-phenyl-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the C=N bond to a C-N bond.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinone derivatives, while reduction could produce hydrazine derivatives.

Mechanism of Action

The mechanism of action of N’-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]-3-phenyl-1H-pyrazole-5-carbohydrazide involves its interaction with molecular targets such as enzymes and receptors. The compound can form coordination complexes with metal ions, which may enhance its biological activity. Additionally, the presence of the hydrazone moiety allows it to participate in redox reactions, potentially leading to the generation of reactive oxygen species (ROS) that can induce cell death in cancer cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Electronic Comparisons

The compound is compared with analogs differing in substituents on the hydrazide and pyrazole moieties (Table 1).

Table 1: Structural and Electronic Properties of Selected Pyrazole-3-carbohydrazide Derivatives

Compound Name Substituents (Hydrazide/Pyrazole) Key Findings References
Target Compound : N'-[(E)-(2-Hydroxynaphthalen-1-yl)methylidene]-3-phenyl-1H-pyrazole-5-carbohydrazide Hydrazide: 2-hydroxynaphthyl; Pyrazole: Phenyl Enhanced π-π stacking due to naphthyl; moderate solubility in DMSO.
(E)-N’-(2,4-Dichlorobenzylidene)-5-phenyl-1H-pyrazole-3-carbohydrazide (E-DPPC) Hydrazide: 2,4-dichlorophenyl Electron-withdrawing Cl groups increase electrophilicity; higher logP (3.12).
(E)-N’-(4-Methoxybenzylidene)-5-methyl-1H-pyrazole-3-carbohydrazide (E-MBPC) Hydrazide: 4-methoxyphenyl; Pyrazole: Methyl Methoxy group enhances solubility; lower logP (2.45).
N′-[(E)-(3-Allyl-2-hydroxyphenyl)methylidene]-3-(2,4-dichlorophenyl)-1H-pyrazole-5-carbohydrazide Hydrazide: 3-allyl-2-hydroxyphenyl; Pyrazole: 2,4-dichlorophenyl Allyl group introduces steric hindrance; moderate anti-inflammatory activity.
N′-[(E)-(2-Ethoxyphenyl)methylene]-3-(2-naphthyl)-1H-pyrazole-5-carbohydrazide Hydrazide: 2-ethoxyphenyl; Pyrazole: 2-naphthyl Ethoxy group improves membrane permeability; strong fluorescence.
Key Observations:

Electronic Effects :

  • Electron-withdrawing groups (e.g., Cl in E-DPPC) increase electrophilicity, enhancing reactivity in biological systems .
  • Electron-donating groups (e.g., methoxy in E-MBPC) improve solubility but reduce logP values .
  • The naphthyl group in the target compound contributes to extended conjugation, favoring π-π interactions in protein binding .

Steric and Solubility Profiles :

  • Bulky substituents (e.g., allyl in ) reduce conformational flexibility but may enhance target specificity.
  • Hydroxyl and methoxy groups improve aqueous solubility, whereas naphthyl and dichlorophenyl groups increase hydrophobicity .

Spectroscopic and Computational Comparisons

Table 2: Spectroscopic and Computational Data

Compound FT-IR (C=N stretch, cm⁻¹) $ ^1 \text{H} $-NMR (Imine H, ppm) DFT Findings (B3LYP/6-311G**) References
Target Compound 1615 8.72 (s, 1H) High electron density on naphthyl ring; HOMO-LUMO gap = 4.12 eV.
E-DPPC 1598 8.65 (s, 1H) Cl groups lower HOMO-LUMO gap (3.85 eV); strong charge transfer.
E-MBPC 1603 8.58 (s, 1H) Methoxy group stabilizes LUMO; gap = 4.05 eV.
Insights:
  • The target compound’s higher HOMO-LUMO gap (4.12 eV) suggests greater kinetic stability compared to E-DPPC .
  • Intramolecular hydrogen bonding (O–H···N) in the target compound stabilizes the (E)-configuration, as seen in IR and NMR shifts .

Biological Activity

N'-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]-3-phenyl-1H-pyrazole-5-carbohydrazide is a Schiff base hydrazone compound notable for its diverse biological activities. This article explores its synthesis, pharmacological properties, and potential therapeutic applications based on recent research findings.

The compound is synthesized through a condensation reaction between 2-hydroxy-1-naphthaldehyde and 3-phenyl-1H-pyrazole-5-carbohydrazide. The reaction typically occurs in ethanol under reflux conditions at approximately 70°C, leading to the formation of the hydrazone linkage through water elimination .

Chemical Structure:

  • Molecular Formula: C₁₈H₁₅N₃O₂
  • Key Functional Groups:
    • Hydroxyl group (-OH) from the naphthalene moiety
    • Pyrazole ring
    • Carbohydrazide group

Biological Activities

Research indicates that this compound exhibits various biological activities:

Antimicrobial Activity

Studies have shown that derivatives of pyrazole compounds, including this one, possess significant antimicrobial properties. The presence of the hydroxynaphthyl group enhances interaction with microbial targets, leading to effective inhibition of bacterial growth .

Anti-inflammatory Properties

The compound has been evaluated for its anti-inflammatory effects. In vitro studies demonstrated that it inhibits key inflammatory mediators such as TNF-α and IL-6. For instance, certain pyrazole derivatives have shown up to 85% inhibition of TNF-α at concentrations comparable to standard anti-inflammatory drugs .

Anticancer Potential

Preliminary studies suggest that this compound may have anticancer properties. The mechanism involves modulation of cellular pathways associated with cancer progression, although specific targets remain to be fully elucidated .

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets, including enzymes and receptors involved in inflammatory and cancerous processes. The hydroxyl group may facilitate hydrogen bonding with target sites, enhancing binding affinity and specificity .

Case Studies

Several case studies highlight the effectiveness of similar compounds in clinical settings:

  • Pyrazole Derivatives in Inflammation : A study demonstrated that a series of pyrazole derivatives exhibited significant anti-inflammatory activity in animal models, comparable to ibuprofen .
  • Antimicrobial Screening : Compounds structurally related to this compound were tested against various bacterial strains, showing promising results in inhibiting growth at low concentrations .

Comparative Analysis

The following table summarizes the biological activities of this compound compared to other similar compounds:

Compound Name Antimicrobial Activity Anti-inflammatory Activity Anticancer Potential
This compoundModerateHighPotential
N'-[(E)-(4-fluorophenyl)methylidene]benzohydrazideHighModerateLow
N'-[(E)-(2-hydroxyphenyl)methylidene]benzohydrazideLowHighModerate

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